molecular formula C22H38O3S B14300497 9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid CAS No. 112021-90-6

9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid

Cat. No.: B14300497
CAS No.: 112021-90-6
M. Wt: 382.6 g/mol
InChI Key: RLVZVKMEFRCKSB-UHFFFAOYSA-N
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Description

9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with ethylsulfanyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, introduction of the ethylsulfanyl group, and subsequent functionalization to obtain the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrofuran derivatives, and various substituted furan compounds.

Scientific Research Applications

9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group and furan ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,4-Dimethyl-5-pentyl-furan-2-yl)nonanoic acid
  • 9-(3,4-Dimethyl-5-propyl-furan-2-yl)nonanoic acid

Uniqueness

Compared to similar compounds, 9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

112021-90-6

Molecular Formula

C22H38O3S

Molecular Weight

382.6 g/mol

IUPAC Name

9-[5-(1-ethylsulfanylpentyl)-3,4-dimethylfuran-2-yl]nonanoic acid

InChI

InChI=1S/C22H38O3S/c1-5-7-15-20(26-6-2)22-18(4)17(3)19(25-22)14-12-10-8-9-11-13-16-21(23)24/h20H,5-16H2,1-4H3,(H,23,24)

InChI Key

RLVZVKMEFRCKSB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C)SCC

Origin of Product

United States

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